molecular formula C41H63NO15 B089895 protoveratrine B CAS No. 124-97-0

protoveratrine B

Cat. No.: B089895
CAS No.: 124-97-0
M. Wt: 809.9 g/mol
InChI Key: BFLXOMFFVWQPAZ-RIJHYFDJSA-N
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Description

Protoveratrine B is a naturally occurring alkaloid found in the plant genus Veratrum, particularly in Veratrum album. It is known for its potent hypotensive properties, making it a subject of interest in medical research. This compound is a complex molecule with a molecular formula of C41H63NO15 and a molecular weight of approximately 809.94 g/mol .

Scientific Research Applications

Protoveratrine B has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of alkaloid chemistry and natural product synthesis.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Explored for its hypotensive properties and potential use in treating hypertension. .

    Industry: Utilized in the development of pharmaceuticals and as a lead compound for the synthesis of new therapeutic agents.

Mechanism of Action

Protoveratrine B, along with Protoveratrine A and Jervine, are Veratrum alkaloids that contribute to cardiotoxicity via cardiac sodium channel NaV1.5 inhibition . This action results in symptoms such as nausea, muscle weakness, bradycardia, and arterial hypotension .

Future Directions

Further studies are needed to understand the cardiotoxic effects of Protoveratrine B and other Veratrum alkaloids. This includes molecular dynamic simulation, molecular docking with cardiac sodium channel NaV1.5, and machine learning-based structure–activity relationship modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of protoveratrine B is challenging due to its complex structure. It typically involves multiple steps, including the extraction of precursor alkaloids from Veratrum species, followed by chemical modifications to achieve the desired structure. The process often requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources rather than synthetic methods. The extraction process involves harvesting Veratrum plants, followed by solvent extraction and purification using techniques like liquid chromatography. This method ensures the isolation of this compound in sufficient quantities for research and medical use .

Chemical Reactions Analysis

Types of Reactions: Protoveratrine B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly at the hydroxyl and acetoxy groups, can lead to the formation of new compounds with varied biological effects.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acetic anhydride, methanol.

Major Products Formed:

Comparison with Similar Compounds

Protoveratrine B is often compared with other Veratrum alkaloids, such as protoveratrine A and jervine. These compounds share similar structural features and biological activities but differ in their potency and side effect profiles. For instance:

This compound is unique in its balance of hypotensive efficacy and lower emetic activity, making it a preferred choice for certain medical applications .

Properties

CAS No.

124-97-0

Molecular Formula

C41H63NO15

Molecular Weight

809.9 g/mol

IUPAC Name

[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23R,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2R,3R)-2,3-dihydroxy-2-methylbutanoate

InChI

InChI=1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37+,38+,39+,40-,41-/m0/s1

InChI Key

BFLXOMFFVWQPAZ-RIJHYFDJSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H]([C@@H]([C@H]6[C@]7([C@]5(C4)O[C@]6([C@H](CC7)OC(=O)[C@@](C)([C@@H](C)O)O)O)C)OC(=O)C)OC(=O)C)O)O

SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O

Canonical SMILES

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O

124-97-0

Synonyms

Cryptenamine
Neoprotoveratrin
Protalba
Protoveratrine A
Protoveratrines
Protoverin
Tensatrin
Veralba
Veratetrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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